3-Methoxy-3-methylbutane-1-thiol
Overview
Description
3-Methoxy-3-methylbutane-1-thiol is an organic compound with the molecular formula C₆H₁₄OS. It is a thiol derivative of 3-methoxy-3-methylbutane, characterized by the presence of a thiol group (-SH) attached to the first carbon atom. This compound is known for its distinct odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-methylbutane-1-thiol typically involves the reaction of 3-methoxy-3-methylbutanol with a thiolating agent. One common method is the reaction of 3-methoxy-3-methylbutanol with hydrogen sulfide (H₂S) in the presence of a catalyst such as zinc chloride (ZnCl₂) under reflux conditions. The reaction proceeds as follows:
3-Methoxy-3-methylbutanol+H2SZnCl2this compound+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-methylbutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Addition: The compound can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Substitution: Reagents such as alkyl halides (R-X) can be used in the presence of a base like sodium hydroxide (NaOH).
Addition: Electrophiles like bromine (Br₂) can be used under mild conditions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).
Substitution: Alkylated thiols (R-S-R’).
Addition: Halogenated derivatives (R-S-Br).
Scientific Research Applications
3-Methoxy-3-methylbutane-1-thiol has several applications in scientific research:
Biology: Studied for its potential role in biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-methylbutane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-3-methylbutanol: A related compound with a hydroxyl group (-OH) instead of a thiol group.
3-Methyl-1-butanethiol: A similar thiol compound with a different alkyl chain structure.
2-Methyl-4-methoxybutane-2-thiol: Another thiol compound with a different substitution pattern.
Uniqueness
3-Methoxy-3-methylbutane-1-thiol is unique due to the presence of both a methoxy group (-OCH₃) and a thiol group (-SH) on the same molecule. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in diverse chemical reactions.
Properties
IUPAC Name |
3-methoxy-3-methylbutane-1-thiol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c1-6(2,7-3)4-5-8/h8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVWYTFAHDEHHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCS)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001301326 | |
Record name | 3-Methoxy-3-methyl-1-butanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001301326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228531-20-1 | |
Record name | 3-Methoxy-3-methyl-1-butanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228531-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-3-methyl-1-butanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001301326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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